2,4,5-Trimethylaniline hydrochloride

Carcinogenicity Toxicology Structure-Activity Relationship

2,4,5-Trimethylaniline hydrochloride is a uniquely substituted aromatic amine that serves as an indispensable reference standard for genotoxicity profiling, azo dye metabolite identification (notably the proximate mutagen from Ponceau 3R), and comparative carcinogenicity studies. Its 2,4,5-substitution pattern imparts a distinct toxicological signature—including a rat TD₅₀ of 98.5 mg/kg/day and positive Ames test—that cannot be replicated by other trimethylaniline isomers such as 2,4,6-TMA. Procure this compound for regulatory genotoxic impurity method development, gut microbiome metabolism studies, or historical dye synthesis research where isomer specificity is scientifically mandatory.

Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
CAS No. 21436-97-5
Cat. No. B1235971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethylaniline hydrochloride
CAS21436-97-5
Synonyms2,4,5-TMA
2,4,5-trimethylaniline
2,4,5-trimethylaniline hydrochloride
Molecular FormulaC9H14ClN
Molecular Weight171.67 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)N)C.Cl
InChIInChI=1S/C9H13N.ClH/c1-6-4-8(3)9(10)5-7(6)2;/h4-5H,10H2,1-3H3;1H
InChIKeyHPSNPQBFMPYUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trimethylaniline Hydrochloride (CAS 21436-97-5) Procurement Guide: Core Identity & Specifications


2,4,5-Trimethylaniline hydrochloride (CAS 21436-97-5) is the hydrochloride salt of an aromatic amine, closely related to its free base, 2,4,5-Trimethylaniline (CAS 137-17-7) [1]. It is a substituted aniline with three methyl groups at the 2-, 4-, and 5-positions on the benzene ring, a substitution pattern that critically distinguishes it from other trimethylaniline isomers [2]. This compound is not produced commercially as the salt but is a key intermediate, historically used in the synthesis of the red azo dye Ponceau 3R [1]. Its primary relevance in modern procurement lies in its role as a reference standard for toxicological studies and a metabolite in research, driven by its well-documented genotoxic and carcinogenic properties [3].

2,4,5-Trimethylaniline Hydrochloride: Why Generic Substitution with Other Anilines is Not Advisable


Substituting 2,4,5-Trimethylaniline with a seemingly similar aniline derivative, such as 2,4,6-Trimethylaniline, is not scientifically justifiable due to fundamental differences in their genotoxic and carcinogenic profiles. The specific 2,4,5-substitution pattern leads to a distinct toxicity and carcinogenicity signature that is not shared by its isomers or other alkylated anilines [1]. Quantitative data reveals that the choice between these compounds involves trade-offs in potency across different biological assays, with 2,4,5-Trimethylaniline showing unique characteristics in certain in vitro systems while its 2,4,6-isomer exhibits greater in vivo carcinogenic potency [2]. This evidence demonstrates that these compounds are not interchangeable and that selection must be driven by the specific requirements of the intended research application, whether it be as a metabolite marker, a genotoxicity probe, or a historical synthesis intermediate.

Quantitative Differentiation: Head-to-Head Evidence for 2,4,5-Trimethylaniline Hydrochloride


Comparative Carcinogenic Potency (TD50) in Rodent Bioassays: 2,4,5-TMA vs. 2,4,6-TMA

In long-term dietary administration studies, 2,4,6-trimethylaniline (2,4,6-TMA) has been shown to be a more potent carcinogen in rats than 2,4,5-trimethylaniline (2,4,5-TMA), despite the latter being positive in the standard Ames test while the former is negative [1]. The TD50 value, a standardized measure of carcinogenic potency, for 2,4,5-Trimethylaniline hydrochloride in rats is 98.5 mg/kg/day [2]. In contrast, 2,4,6-TMA produces tumors at two- to threefold lower doses [1]. This demonstrates that the carcinogenic risk is not simply predicted by in vitro genotoxicity and that isomer-specific data is essential for accurate hazard assessment.

Carcinogenicity Toxicology Structure-Activity Relationship

Divergent Mutagenicity Profiles in the Ames Test: 2,4,5-TMA vs. 2,4,6-TMA

The standard Salmonella/microsome mutagenicity assay (Ames test) reveals a stark divergence in the genotoxic potential of the two trimethylaniline isomers. 2,4,5-TMA is unequivocally positive in this assay after metabolic activation with rat liver S9 mix, demonstrating its ability to induce frameshift and base-pair substitution mutations in tester strains like TA98 and TA100 [1][2]. Conversely, the structurally related 2,4,6-TMA remains consistently negative in the same strains under standard conditions [1]. This difference is attributed to the steric hindrance provided by the 2,6-disubstitution pattern in 2,4,6-TMA, which is absent in the 2,4,5-isomer [3].

Genotoxicity Ames Test Metabolic Activation

Comparative Mutagenicity in Drosophila Wing Spot Test: 2,4,5-TMA vs. 2,4,6-TMA

In a whole-organism in vivo model, the Drosophila melanogaster wing spot test, the potency order of the trimethylaniline isomers is reversed relative to the in vitro Ames test. 2,4,6-TMA was found to be mutagenic at doses that were 2-3 times lower than those required for 2,4,5-TMA [1]. This finding provides in vivo evidence that the 2,4,6-isomer possesses a greater genotoxic hazard in this specific eukaryotic system, despite being negative in the prokaryotic Ames assay. The result underscores the complexity of aniline genotoxicity and the inadequacy of relying on a single test system for hazard characterization [1].

Genotoxicity In Vivo Drosophila melanogaster

Mutagenicity in Mammalian Fibroblast 6-Thioguanine Resistance Assay: 2,4,5-TMA vs. 2,4,6-TMA

The 6-thioguanine (6-TG) resistance assay in cultured rat fibroblasts measures forward mutations at the HGPRT locus in mammalian cells. Consistent with the Drosophila data, 2,4,6-TMA was shown to be mutagenic at lower doses than 2,4,5-TMA in this assay [1]. While the exact quantitative fold-difference is not specified, the directional finding (2,4,6-TMA > 2,4,5-TMA in potency) aligns with the in vivo carcinogenicity data, further validating the greater intrinsic genotoxic hazard of the 2,4,6-isomer in mammalian systems [1].

Mammalian Cell Mutagenesis HGPRT Assay Fibroblasts

Identification as the Proximate Mutagenic Metabolite of the Azo Dye Ponceau 3R

The unique toxicological relevance of 2,4,5-Trimethylaniline is cemented by its identification as the specific mutagenic metabolite produced from the reduction of the azo dye Ponceau 3R by human intestinal bacteria [1]. In a study using Fusobacterium sp. 2, an anaerobe isolated from human feces, the parent dye was reduced to 2,4,5-Trimethylaniline. This metabolite was then shown to be mutagenic in the Salmonella/microsome assay with metabolic activation [1]. This finding does not apply to other aniline isomers and establishes 2,4,5-TMA as a critical reference standard for studies on the metabolic activation and toxicology of azo dyes and their degradation products by the human gut microbiome.

Metabolism Azo Dyes Mutagenicity

Primary Research and Application Scenarios for 2,4,5-Trimethylaniline Hydrochloride Procurement


Investigating Structure-Activity Relationships (SAR) in Aromatic Amine Carcinogenesis

2,4,5-Trimethylaniline hydrochloride is an essential comparator for studying how specific methylation patterns influence the carcinogenic and genotoxic potential of aniline derivatives. Its unique substitution pattern (2,4,5-) and its well-defined toxicity profile, including a rat TD50 of 98.5 mg/kg/day and positive Ames test results, make it an ideal reference compound when evaluated alongside isomers like 2,4,6-TMA, which has a different bioactivation profile and in vivo potency [1][2]. This scenario is directly supported by the comparative data on TD50, Ames test outcomes, and in vivo mutagenicity in Drosophila and mammalian cells.

Development and Validation of Analytical Methods for Genotoxic Impurities

Due to its established mutagenicity and carcinogenicity, 2,4,5-Trimethylaniline hydrochloride serves as a critical analytical reference standard for quantifying potential impurities or degradation products in pharmaceuticals, dyes, and other chemicals. Its detection is paramount for ensuring compliance with regulatory guidelines on genotoxic impurities, especially in products derived from aniline-based syntheses. The compound's well-documented profile in multiple genotoxicity assays provides the scientific justification for its inclusion in method development [1].

Mechanistic Studies on Azo Dye Metabolism and Gut Microbiome Toxicology

This compound is a specific and characterized metabolite of the azo dye Ponceau 3R, formed by the action of human intestinal anaerobes [1]. Therefore, it is a required reference standard for any research investigating the reductive metabolism of azo dyes by the gut microbiome, the formation of potentially carcinogenic aromatic amines, and the assessment of the toxicological risks associated with exposure to these dyes. The identification of 2,4,5-TMA as the proximate mutagen from this specific pathway is a key piece of evidence supporting this application scenario.

Historical Dye Synthesis and Chemical Heritage Research

2,4,5-Trimethylaniline is a documented intermediate in the historical synthesis of the red food dye Ponceau 3R (FD&C Red No. 1) [1]. For academic or industrial research focusing on the history of synthetic dyes, pigment chemistry, or the analysis of historical artifacts, procuring this specific compound may be necessary for reference, replication of historical synthetic procedures, or as a standard in comparative analyses [2].

Technical Documentation Hub

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